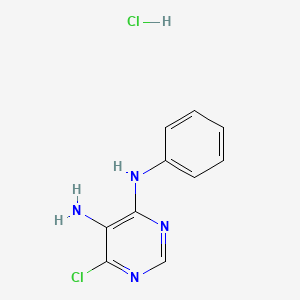

6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride

Description

6-Chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is a pyrimidine diamine derivative characterized by a chlorine substituent at the 6-position of the pyrimidine ring and a phenyl group attached to the N4-amino group. Pyrimidine diamines are known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The hydrochloride salt form enhances solubility, making it more suitable for pharmaceutical applications.

Properties

Molecular Formula |

C10H10Cl2N4 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

6-chloro-4-N-phenylpyrimidine-4,5-diamine;hydrochloride |

InChI |

InChI=1S/C10H9ClN4.ClH/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7;/h1-6H,12H2,(H,13,14,15);1H |

InChI Key |

SFGGXZVCUMFOLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride typically involves the reaction of 6-chloropyrimidine-4,5-diamine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Scientific Research Applications

Scientific Research Applications

6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride has potential applications in pharmaceutical development as a lead compound. Interaction studies are crucial for determining its efficacy and safety profile in therapeutic applications.

LYMTACs: Chimeric Small Molecules

LYMTACs are heterobifunctional small molecules that repurpose short-lived lysosomal membrane proteins (LMPs) as effectors to deliver targets for lysosomal degradation .

LYMTAC-4 Data suggests that LYMTAC-4 induced a productive ternary complex between KRAS G12D and RNF152 . When AsPC-1 cells were treated with pan-KRASi, PROTAC, or LYMTAC-4 for 24 hours, LYMTAC-4 induced KRAS degradation and robust pERK downregulation, comparable to pan-KRASi and PROTAC .

To elucidate LYMTAC's mode of action, AsPC-1 cells were treated with LYMTAC-4 for 6 hours with or without excessive competing MTH1-ligand or Bafilomycin A1. Excess MTH1 ligand abrogated LYMTAC-induced KRAS G12D degradation and p-ERK signaling, demonstrating that TCF is required to induce KRAS G12D degradation and inhibit downstream signaling .

LYMTAC-4 induced sustained KRAS G12D degradation and delayed rebound of p-ERK signaling compared to pan-KRASi . The depth of pathway suppression translated phenotypically as LYMTAC-4 demonstrated improved cell killing compared to both KRASi and PROTAC .

Kinase Inhibitor

Mechanism of Action

The mechanism of action of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition can result in the disruption of cellular processes and potentially lead to cell death, making it a candidate for anticancer research .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

- Key Features :

- Substitution: Methyl group at N4 (vs. phenyl in the target compound).

- Dihedral Angle: The pyrimidine and phenyl rings form a dihedral angle of 66.62°, attributed to steric effects from the N-methyl group .

- Molecular Weight: Calculated as 260.72 g/mol (C11H12ClN5), lighter than the target compound due to the absence of a hydrochloride group.

- Crystallography :

6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine

- Key Features :

- Substitution: Additional chlorine at the 4-position of the phenyl ring.

- Molecular Weight: 255.11 g/mol (C10H8Cl2N4), higher than the target compound due to the extra chlorine atom .

- Impact : The electron-withdrawing chlorine may enhance electrophilicity, influencing binding to biological targets like kinases or DNA .

2-Chloro-6-methylpyrimidine-4,5-diamine

- Key Features :

Functional Group Impact on Activity

- N4 Substituents: Phenyl vs. Methyl: The phenyl group in the target compound may improve π-π stacking with aromatic residues in proteins, enhancing binding affinity compared to methyl-substituted analogs .

- Chlorine Position :

- 6-Chloro (target) vs. 2-Chloro (): Position affects electronic distribution; 6-chloro may direct electrophilic attacks to specific pyrimidine positions.

Biological Activity

6-Chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a pyrimidine ring with a chlorine substitution at the 6-position and a phenyl group at the N4 position, enhancing its pharmacological properties.

The molecular formula of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is with a molar mass of approximately 220.66 g/mol. The hydrochloride form increases its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reacting chlorinated and amine precursors under controlled conditions.

- Utilizing solvents such as anhydrous THF (tetrahydrofuran) for reaction mixtures .

Biological Activity

Research indicates that 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride exhibits significant biological activity against various targets. Its potential applications include:

- Anticancer Activity : Studies have shown that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. This compound's ability to bind to these targets suggests it could be developed into a therapeutic agent for cancer treatment .

- Antiviral Properties : Preliminary research indicates that this compound may also exhibit antiviral activity, although specific mechanisms and efficacy against particular viruses need further exploration.

The biological activity of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is primarily attributed to its interaction with biological macromolecules. Interaction studies have focused on its binding affinities to various proteins and enzymes involved in disease processes. For instance, the compound may form hydrogen bonds with target proteins, facilitating inhibition of their activity .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of related compounds, providing insights into the potential of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride:

- Antimalarial Activity : A related study evaluated phenylurea substituted pyrimidines against Plasmodium falciparum, revealing promising results in terms of selectivity and potency. The structure-activity relationship (SAR) indicated that modifications could enhance effectiveness against malaria while minimizing cytotoxicity to mammalian cells .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to predict the biological activity based on chemical structure. These analyses suggest that lipophilicity plays a crucial role in enhancing anti-malarial properties while maintaining low toxicity levels .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds have shown varying degrees of toxicity against human liver cells (HepG2). Understanding these effects is vital for developing safer therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, substituting chlorine at the 6-position of pyrimidine with phenylamine under controlled pH (e.g., using aqueous HCl or NaOH) can yield the target compound. Optimization may involve Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Statistical methods such as factorial design can minimize experimental runs while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC or LC-MS for purity assessment, referencing pharmacopeial standards (e.g., clarity, sulfated ash, and loss on drying tests per the International Pharmacopoeia) . Structural confirmation requires NMR (¹H/¹³C) and FT-IR spectroscopy to verify amine and chloride groups. X-ray crystallography can resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE compliance). Specific hazards include potential chloride release under acidic conditions. Pre-lab training with 100% safety exam compliance is mandatory for advanced courses, as outlined in laboratory safety regulations . Stability tests under varying pH and temperature are advised to prevent decomposition .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). Solubility can be quantified via UV-Vis spectroscopy, with adjustments using co-solvents like ethanol. Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and intermediates in substitution or coupling reactions. Pairing computational results with experimental kinetics (e.g., stopped-flow spectroscopy) validates proposed mechanisms. For example, the role of phenylamine as a nucleophile in SNAr reactions can be simulated using software like Gaussian or ORCA .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or yield variations)?

- Methodological Answer : Apply DoE to isolate confounding variables (e.g., trace moisture in solvents, oxygen sensitivity). Advanced statistical tools like ANOVA or Principal Component Analysis (PCA) identify outlier data points. Cross-referencing with analogous compounds (e.g., 4,6-dichloro-5-methoxypyrimidine) may reveal shared decomposition pathways .

Q. What strategies are effective in identifying biological targets or pharmacological applications of this compound?

- Methodological Answer : Screen against kinase or enzyme libraries (e.g., tyrosine kinases) using fluorescence-based assays. Molecular docking studies predict binding affinities to targets like pyrimidine-dependent enzymes. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) can prioritize candidates for in vivo testing .

Q. How can heterogeneous catalysis improve the scalability of reactions involving this compound?

- Methodological Answer : Test immobilized catalysts (e.g., Pd/C or zeolites) in flow reactors to enhance recyclability and reduce metal leaching. Monitor reaction efficiency via inline spectroscopy (Raman or IR). Compare with homogeneous systems to assess trade-offs between yield and catalyst lifetime .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.